Ethyl 4-nitropentanoate
Overview
Description
Ethyl 4-nitropentanoate is an organic compound with the molecular formula C7H13NO4. It is an ester derived from 4-nitropentanoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is a relatively less common ester but has significant applications in various fields of scientific research.
Mechanism of Action
Target of Action
Ethyl 4-nitropentanoate is a chemical compound with a specific structure and properties
Action Environment
A study on the permeation of similar compounds through barrier membranes suggests that the compound’s action could be influenced by factors such as temperature and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-nitropentanoate can be synthesized through the esterification of 4-nitropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in removing water formed during the reaction, thus shifting the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-nitropentanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 4-nitropentanoic acid and ethanol
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Reduction: 4-aminopentanoic acid.
Substitution: Depending on the nucleophile, various substituted esters or amides.
Hydrolysis: 4-nitropentanoic acid and ethanol
Scientific Research Applications
Ethyl 4-nitropentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the food industry as a flavoring agent
Uniqueness: Ethyl 4-nitropentanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to other esters. This makes it valuable in specific synthetic applications where the nitro group can be transformed into various functional groups .
Properties
IUPAC Name |
ethyl 4-nitropentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-12-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKYYRXKUNNOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313452 | |
Record name | Ethyl 4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-53-2 | |
Record name | Ethyl 4-nitropentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4093-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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